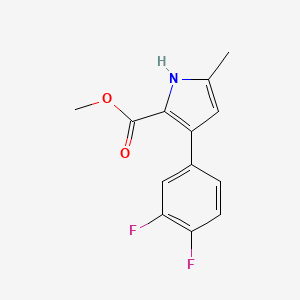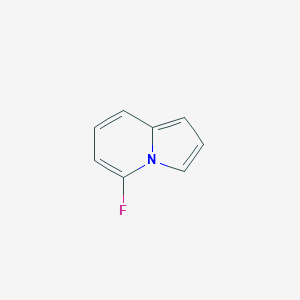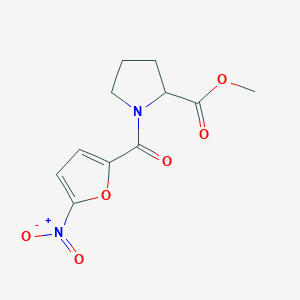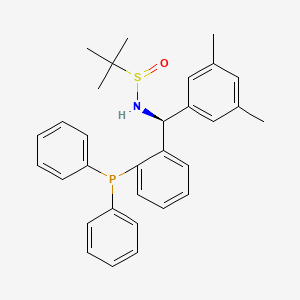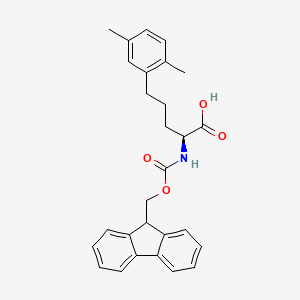![molecular formula C7H3Cl2NS B13657955 3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)
3,6-Dichlorothieno[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structureThe compound’s molecular formula is C₇H₃Cl₂NS, and it has a molecular weight of 204.08 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichlorothieno[3,2-c]pyridine typically involves the chlorination of thieno[3,2-c]pyridine. One common method includes the reaction of thieno[3,2-c]pyridine with phosphorus oxychloride (POCl₃) under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can improve the sustainability of the industrial synthesis .
化学反応の分析
Types of Reactions
3,6-Dichlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
科学的研究の応用
3,6-Dichlorothieno[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 3,6-Dichlorothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds
- 2-Chlorothieno[3,2-c]pyridine
- 4-Chlorothieno[3,2-c]pyridine
- 2,4-Dichlorothieno[3,2-c]pyridine
Uniqueness
3,6-Dichlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 6 positions can enhance its electrophilicity, making it more reactive towards nucleophiles. Additionally, the compound’s unique structure can lead to distinct interactions with biological targets, potentially resulting in novel therapeutic effects .
特性
分子式 |
C7H3Cl2NS |
|---|---|
分子量 |
204.08 g/mol |
IUPAC名 |
3,6-dichlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-3-11-6-1-7(9)10-2-4(5)6/h1-3H |
InChIキー |
FPXVSYCCDQWHDF-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=C1Cl)C(=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





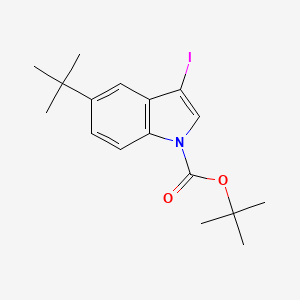
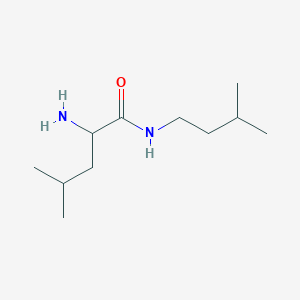
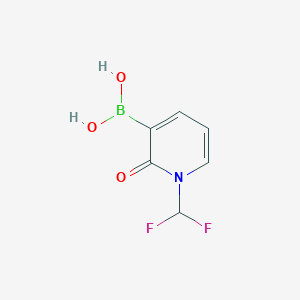
![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)

